Cas no 2580099-34-7 (rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-ylacetate)

Technical Introduction: rac-Ethyl 2-((3R,5S)-2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate is a chiral spirocyclic compound featuring a unique oxa-aza spiro[4.4]nonane scaffold. This structure imparts rigidity and stereochemical complexity, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The ethyl ester moiety enhances solubility and facilitates further functionalization, while the spirocyclic core offers conformational stability. Its (3R,5S) stereochemistry is particularly advantageous for enantioselective transformations. This compound is suited for the development of bioactive molecules, including CNS-targeting agents, due to its fused heterocyclic framework. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-ylacetate structure
2580099-34-7 structure
商品名:rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-ylacetate
CAS番号:2580099-34-7
MF:C11H19NO3
メガワット:213.273463487625
CID:5657997
PubChem ID:165890733

rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-ylacetate 化学的及び物理的性質

名前と識別子

    • rac-ethyl 2-[(3R,5S)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetate
    • EN300-27733129
    • 2580099-34-7
    • rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-ylacetate
    • インチ: 1S/C11H19NO3/c1-2-14-10(13)5-9-6-11(8-15-9)3-4-12-7-11/h9,12H,2-8H2,1H3/t9-,11-/m1/s1
    • InChIKey: GYYROFGJWOFFEM-MWLCHTKSSA-N
    • ほほえんだ: O1[C@H](CC(=O)OCC)C[C@@]2(C1)CNCC2

計算された属性

  • せいみつぶんしりょう: 213.13649347g/mol
  • どういたいしつりょう: 213.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 47.6Ų

rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-ylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27733129-5.0g
rac-ethyl 2-[(3R,5S)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetate
2580099-34-7 95.0%
5.0g
$3273.0 2025-03-19
Enamine
EN300-27733129-1.0g
rac-ethyl 2-[(3R,5S)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetate
2580099-34-7 95.0%
1.0g
$1129.0 2025-03-19
Enamine
EN300-27733129-2.5g
rac-ethyl 2-[(3R,5S)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetate
2580099-34-7 95.0%
2.5g
$2211.0 2025-03-19
Enamine
EN300-27733129-0.1g
rac-ethyl 2-[(3R,5S)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetate
2580099-34-7 95.0%
0.1g
$993.0 2025-03-19
Enamine
EN300-27733129-10.0g
rac-ethyl 2-[(3R,5S)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetate
2580099-34-7 95.0%
10.0g
$4852.0 2025-03-19
Enamine
EN300-27733129-1g
rac-ethyl 2-[(3R,5S)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetate
2580099-34-7
1g
$1129.0 2023-09-10
Enamine
EN300-27733129-10g
rac-ethyl 2-[(3R,5S)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetate
2580099-34-7
10g
$4852.0 2023-09-10
Enamine
EN300-27733129-5g
rac-ethyl 2-[(3R,5S)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetate
2580099-34-7
5g
$3273.0 2023-09-10
Enamine
EN300-27733129-0.25g
rac-ethyl 2-[(3R,5S)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetate
2580099-34-7 95.0%
0.25g
$1038.0 2025-03-19
Enamine
EN300-27733129-0.5g
rac-ethyl 2-[(3R,5S)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetate
2580099-34-7 95.0%
0.5g
$1084.0 2025-03-19

rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-ylacetate 関連文献

rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-ylacetateに関する追加情報

Professional Introduction to Rac-Ethyl 2-(3R,5S)-2-Oxa-7-Azaspiro4.4nonan-3-ylacetate (CAS No. 2580099-34-7)

Rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-ylacetate, a compound with the chemical identifier CAS No. 2580099-34-7, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a unique class of spirocyclic azaspiranes, which have garnered considerable attention due to their distinct structural features and potential biological activities. The spirocyclic framework of this molecule, characterized by the intersection of two rings at a single carbon atom, imparts unique steric and electronic properties that make it a promising candidate for drug discovery and development.

The stereochemistry of Rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-ylacetate is meticulously defined by the (3R,5S) configuration at the oxo and azaspiro centers, respectively. This precise stereochemical arrangement is critical for its biological efficacy, as it influences the molecule's interaction with biological targets. The presence of an ester group at the terminal position further enhances its pharmacological profile, allowing for potential modifications that could improve solubility, bioavailability, and metabolic stability.

In recent years, spirocyclic azaspiranes have been extensively studied for their potential applications in medicinal chemistry. These compounds exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The unique scaffold of Rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-ylacetate has been explored in several preclinical studies, demonstrating promising results in modulating key biological pathways relevant to human diseases.

One of the most compelling aspects of this compound is its ability to interact with specific enzymes and receptors involved in disease pathogenesis. For instance, preliminary studies have suggested that it may inhibit certain kinases associated with cancer progression by binding to their active sites. Additionally, its structural motif has shown potential in modulating inflammatory responses by interacting with cytokine receptors and signaling pathways. These findings underscore the therapeutic potential of Rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-ylacetate as a lead compound for developing novel therapeutic agents.

The synthesis of Rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-ylacetate presents unique challenges due to its complex spirocyclic structure. However, advances in synthetic methodologies have enabled more efficient and scalable production processes. The use of chiral auxiliaries and catalysts has been instrumental in achieving the desired stereochemical purity. These synthetic strategies not only enhance the yield but also ensure that the final product meets stringent pharmaceutical standards.

Recent breakthroughs in computational chemistry have further accelerated the development of Rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-y acetate by enabling high-throughput virtual screening and molecular docking studies. These computational approaches have helped identify key binding interactions between the compound and its target proteins, providing valuable insights into its mechanism of action. Such integrative computational-experimental strategies are becoming increasingly essential in modern drug discovery pipelines.

The pharmacokinetic properties of Rac-ethyl 2-(3R,5S)-2-o xa -7 -azaspiro4 .4nonan -3 -ylacetate are also under active investigation to optimize its therapeutic index. Studies have focused on evaluating its absorption, distribution, metabolism, excretion (ADME) profiles in various animal models. Preliminary data suggest that the compound exhibits favorable pharmacokinetic characteristics, including moderate oral bioavailability and reasonable tissue distribution.

Future research directions for Rac -ethyl 2 - (3 R ,5 S ) - 2 - o xa -7 - azaspi ro4 .4 nonan -3 - y lacet ate include exploring its potential as a prodrug or undergoes metabolic activation to yield active species within vivo . Additionally , investigating its interactions with other therapeutic agents may uncover synergistic effects that could enhance treatment outcomes . The development of novel derivatives with modified side chains or functional groups is another avenue being pursued to expand its therapeutic applications.

The regulatory landscape for new pharmaceutical compounds like Rac -ethyl 2 - (3 R ,5 S ) - 2 - o xa -7 - azaspi ro4 .4 nonan -3 - y lacet ate is stringent but well-established . Compliance with Good Manufacturing Practices (GMP) and rigorous preclinical safety assessments are essential steps toward regulatory approval . Collaborative efforts between academic institutions , pharmaceutical companies , and regulatory agencies are crucial for ensuring that these compounds reach patients safely and effectively.

In conclusion , Rac -ethyl 2 -(3 R ,5 S ) - 2-o xa -7 azaspi ro4 .4 nonan -3 y lacet ate (CAS No .2580099_34_7) stands out as a promising candidate in pharmaceutical research due to its unique structural features , biological activities , and synthetic feasibility . Ongoing studies continue to unravel its therapeutic potential , paving the way for novel treatments targeting various human diseases . As our understanding of molecular interactions advances , compounds like this are poised to play a pivotal role in next-generation drug development strategies.

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